UNC0224

准备方法

UNC0224 的合成涉及多个步骤,从市售原料开始。 反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制以确保高产率和纯度 . This compound 的工业生产方法尚未得到广泛的记录,但它们很可能遵循类似的合成路线,并针对大规模生产进行了优化 .

化学反应分析

科学研究应用

作用机制

相似化合物的比较

UNC0224 在组蛋白甲基转移酶抑制剂中是独一无二的,因为它对 EHMT1 和 EHMT2 具有高度特异性和效力 . 类似的化合物包括 BIX-01294、UNC0638 和 A-366,它们也抑制组蛋白甲基转移酶,但具有不同的选择性特征和效力 . 例如,BIX-01294 缺乏选择性,除了 EHMT1 和 EHMT2 之外,还会抑制其他甲基转移酶 . 与 this compound 相比,UNC0638 具有更高的选择性,但效力较低 . A-366 具有类似的效力,但选择性特征不同,这使得 this compound 成为研究 EHMT1 和 EHMT2 在各种生物过程中的特定作用的宝贵工具 .

生物活性

UNC0224 is a selective inhibitor targeting the G9a and GLP (G9a-like protein) histone methyltransferases, which are implicated in various biological processes and diseases, including cancer and neurodegenerative disorders. This compound has garnered attention due to its potent inhibitory effects and its potential therapeutic applications.

This compound functions primarily by inhibiting the enzymatic activity of G9a and GLP, both of which play critical roles in the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with transcriptional repression, influencing gene expression patterns crucial for cell differentiation, proliferation, and survival. The compound exhibits IC50 values of 15 nM for G9a and 20 nM for GLP, indicating its high potency as an inhibitor .

Selectivity

The selectivity profile of this compound is noteworthy, as it demonstrates over 1000-fold selectivity for G9a over other methyltransferases , making it a valuable tool for studying the specific roles of G9a in biological systems . The compound's Ki value is reported to be 2.6 nM , further underscoring its effectiveness in targeting these enzymes .

Comparative Potency

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Ratio |

|---|---|---|---|---|

| This compound | G9a | 15 | 2.6 | >1000 (vs others) |

| UNC0638 | G9a/GLP | 10 | N/A | N/A |

| BIX01294 | G9a/GLP | 300 | N/A | N/A |

Case Studies

- Inhibition Effects on Tumor Cells : In a study investigating the effects of this compound on cancer cell lines, treatment with this compound led to reduced cell proliferation and increased apoptosis in various tumor models. This suggests that inhibiting G9a may reverse oncogenic transcriptional programs .

- Neurodegenerative Disorders : Research indicates that this compound may have therapeutic potential in neurodegenerative diseases by modulating gene expression related to neuronal survival and function. In models of neurodegeneration, this compound treatment improved neuronal viability and function .

- Embryonic Development : The role of G9a in embryonic development has been studied using this compound. The compound was shown to affect the differentiation pathways in embryonic stem cells, highlighting its implications in developmental biology .

Molecular Studies

This compound's binding affinity and selectivity were elucidated through crystallography studies, which revealed that the compound forms specific interactions with the active site residues of G9a and GLP. These studies provide insight into how structural modifications can enhance potency and selectivity .

属性

IUPAC Name |

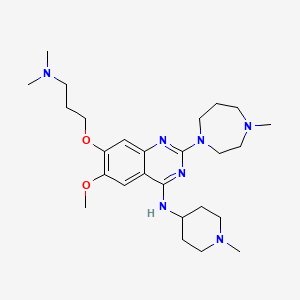

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVUGRBSBIXXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658050 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197196-48-7 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UNC0224 interact with its target, histone lysine methyltransferase G9a, and what are the downstream effects of this interaction?

A: this compound acts as a potent and selective inhibitor of histone lysine methyltransferase G9a. [, ] It binds to the enzyme's active site, preventing the methylation of lysine 9 of histone H3 (H3K9) and lysine 373 of p53. [, ] This inhibition disrupts the epigenetic regulation of gene expression, leading to various downstream effects, including the inhibition of cancer cell growth. [, ]

Q2: How does the structure of this compound relate to its potency as a G9a inhibitor, and were any structural modifications explored to enhance its activity?

A: The initial discovery of this compound stemmed from exploring the structure-activity relationship (SAR) of the 2,4-diamino-6,7-dimethoxyquinazoline template, represented by BIX01294. [, ] This exploration revealed that the 7-dimethylaminopropoxy side chain in this compound was crucial for its potency. [] Further optimization of this side chain led to the development of UNC0321, an even more potent G9a inhibitor with picomolar potency. [] These findings highlight the importance of SAR studies in optimizing the activity of drug candidates.

Q3: Was the binding mode of this compound to G9a investigated, and if so, what insights were gained from these studies?

A: Yes, a high-resolution X-ray crystal structure of the G9a-UNC0224 complex was obtained. [, ] This cocrystal structure, the first of its kind for G9a with a small molecule inhibitor, confirmed the predicted binding hypothesis. [, ] It provided valuable structural insights that can be utilized for the structure-based design of novel and more effective G9a inhibitors. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。